molecular formula C12H16F3N B3058605 Benzenemethanamine, N-butyl-4-(trifluoromethyl)- CAS No. 90390-14-0

Benzenemethanamine, N-butyl-4-(trifluoromethyl)-

Cat. No.: B3058605
CAS No.: 90390-14-0
M. Wt: 231.26 g/mol
InChI Key: BBRPHWUYBUCJNY-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-butyl-4-(trifluoromethyl)- is a substituted benzylamine derivative featuring a trifluoromethyl (-CF₃) group at the para position of the benzene ring and a butyl (-C₄H₉) group attached to the nitrogen atom. Such compounds are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to the trifluoromethyl group’s electron-withdrawing properties, which enhance metabolic stability and binding affinity .

Properties

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N/c1-2-3-8-16-9-10-4-6-11(7-5-10)12(13,14)15/h4-7,16H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRPHWUYBUCJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920413
Record name N-{[4-(Trifluoromethyl)phenyl]methyl}butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90390-14-0
Record name N-Butyl-4-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90390-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-butyl-4-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{[4-(Trifluoromethyl)phenyl]methyl}butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 4-(trifluoromethyl)benzylamine (1.0 equiv) is dissolved in dichloromethane (CH₂Cl₂) and combined with aqueous potassium carbonate (K₂CO₃, 2.0 equiv) to deprotonate the amine. Butyl bromide (1.2 equiv) is added dropwise at 0°C under argon, followed by stirring at room temperature for 5–12 hours. The biphasic system minimizes quaternary ammonium salt formation, yielding the monoalkylated product in 65–72% isolated yield after extraction and chromatography.

Table 1. Alkylation Optimization Parameters

Parameter Optimal Value Impact on Yield
Solvent CH₂Cl₂/H₂O (4:1) Prevents emulsion formation
Temperature 0°C → RT Balances reaction rate and selectivity
Base K₂CO₃ Mild, maintains pH >10
Stoichiometry 1.2 equiv butyl bromide Minimizes di-alkylation

Key challenges include the hygroscopic nature of 4-(trifluoromethyl)benzylamine, necessitating anhydrous handling.

Reductive Amination of 4-(Trifluoromethyl)Benzaldehyde

Reductive amination offers a regioselective pathway by condensing 4-(trifluoromethyl)benzaldehyde with butylamine, followed by reduction.

Titanium-Mediated Condensation

A mixture of 4-(trifluoromethyl)benzaldehyde (1.0 equiv) and butylamine (1.5 equiv) in acetonitrile is treated with titanium(IV) isopropoxide (Ti(OiPr)₄, 1.3 equiv) to form the imine intermediate. Subsequent reduction with sodium borohydride (NaBH₄, 2.0 equiv) at 0°C affords the secondary amine in 58–64% yield.

Mechanistic Insight :
Ti(OiPr)₄ coordinates the imine, polarizing the C=N bond for selective hydride attack. This method avoids racemization, critical for chiral amine synthesis.

Borane-Pyridine Complex Reduction

Alternative protocols employ borane-pyridine (BH₃·Py) in tetrahydrofuran (THF), achieving comparable yields (60–68%) under milder conditions (25°C, 6 hours).

Gabriel Synthesis with Phthalimide Protection

To circumvent over-alkylation, the Gabriel method protects the amine as a phthalimide derivative before introducing the butyl group.

Phthalimide Formation

4-(Trifluoromethyl)benzylamine reacts with phthalic anhydride in refluxing toluene, yielding N-(4-(trifluoromethyl)benzyl)phthalimide (89% yield).

Alkylation and Deprotection

The phthalimide is alkylated with butyl iodide in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as the base. Hydrazinolysis (NH₂NH₂, ethanol, 80°C) cleaves the phthaloyl group, delivering the target amine in 75% overall yield.

Advantage : This method ensures monoalkylation, albeit with additional synthetic steps.

Transition Metal-Catalyzed C–N Coupling

Palladium-catalyzed Buchwald-Hartwig amination enables direct coupling of 4-(trifluoromethyl)benzyl bromide with butylamine.

Catalytic System Optimization

Using Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (NaOtBu) in toluene at 110°C, the reaction achieves 70% conversion after 24 hours. However, competing dehalogenation limits practicality.

Comparative Analysis of Methods

Table 2. Method Efficiency Metrics

Method Yield (%) Purity (%) Scalability
Direct Alkylation 65–72 >95 High
Reductive Amination 58–68 90–95 Moderate
Gabriel Synthesis 75 >98 Low
C–N Coupling 70 85 Low

Direct alkylation remains the preferred industrial-scale method due to its simplicity and cost-effectiveness, while reductive amination suits lab-scale enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-butyl-4-(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Benzenemethanamine, N-butyl-4-(trifluoromethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for research purposes.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-butyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Flumetralin’s nitro (-NO₂) and halogen (-Cl, -F) substituents contribute to its bioactivity as a pesticide, with acute oral toxicity (rat LD₅₀: 5,180 mg/kg) suggesting moderate safety risks .

Trifluoromethyl Group Influence: The -CF₃ group in all analogs enhances chemical stability and resistance to metabolic degradation. This is critical in agrochemicals like Flumetralin, where environmental persistence is necessary .

Biological Activity

Benzenemethanamine, N-butyl-4-(trifluoromethyl)- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

Benzenemethanamine, N-butyl-4-(trifluoromethyl)- is characterized by a butyl group attached to a benzylamine framework, which includes a trifluoromethyl substituent on the aromatic ring. Its molecular formula is C12H14F3N, with a molecular weight of approximately 265.7 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and may influence its biological interactions.

The biological activity of Benzenemethanamine, N-butyl-4-(trifluoromethyl)- is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may exhibit affinity for serotonin receptors, which are crucial in mood regulation and the treatment of depression and anxiety disorders. The trifluoromethyl group plays a vital role in modulating these interactions by affecting binding affinities and overall pharmacological profiles.

Table 1: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Benzenemethanamine, N-butyl-4-(trifluoromethyl)-Potential antidepressant effects
4-Chloro-3-(trifluoromethyl)benzylamineNeuropharmacological effects
Benzeneethanamine, 4-chloro-2-(trifluoromethyl)Mood regulation properties

Case Studies and Research Findings

While direct case studies on Benzenemethanamine, N-butyl-4-(trifluoromethyl)- are scarce, related compounds have been extensively studied. For example:

  • Neuropharmacological Studies : Research has shown that similar compounds can effectively modulate serotonin pathways, leading to potential therapeutic applications in treating mood disorders .
  • Binding Affinity Studies : Studies involving receptor binding assays indicate that compounds with trifluoromethyl substitutions often show enhanced binding affinities compared to their non-substituted counterparts.

Comparative Analysis with Similar Compounds

Benzenemethanamine, N-butyl-4-(trifluoromethyl)- can be compared with other structurally similar compounds to elucidate its unique properties:

Table 2: Comparison of Structural Analogues

Compound NameStructural FeaturesUnique Properties
Benzenemethanamine, N-butyl-4-(trifluoromethyl)-Butyl group + trifluoromethylEnhanced lipophilicity
4-Chloro-3-(trifluoromethyl)benzylamineLacks butyl groupSimpler structure
BenzeneethanamineNo halogen or trifluoromethyl substituentsBasic structure without enhanced properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzenemethanamine, N-butyl-4-(trifluoromethyl)-
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